Cas no 2034524-98-4 (1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine)

1-{1-(5-Methylfuran-2-yl)methylpiperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a structurally complex heterocyclic compound featuring a piperazine core linked to a substituted piperidine and a trifluoromethylpyridine moiety. Its design incorporates a 5-methylfuran-2-ylmethyl group, enhancing lipophilicity and potential bioavailability. The trifluoromethylpyridine component contributes to electron-withdrawing properties, which may influence binding affinity in pharmacological applications. This compound is of interest in medicinal chemistry due to its modular architecture, allowing for targeted modifications to optimize receptor interactions. Its synthetic versatility makes it a valuable intermediate for developing bioactive molecules, particularly in central nervous system (CNS) or enzyme modulation research. The presence of both basic (piperazine/piperidine) and aromatic systems enables diverse molecular recognition profiles.
1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine structure
2034524-98-4 structure
Product name:1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine
CAS No:2034524-98-4
MF:C21H27F3N4O
Molecular Weight:408.460495233536
CID:5352207

1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-(1-((5-methylfuran-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
    • 1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
    • 1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine
    • インチ: 1S/C21H27F3N4O/c1-16-2-4-19(29-16)15-26-8-6-18(7-9-26)27-10-12-28(13-11-27)20-5-3-17(14-25-20)21(22,23)24/h2-5,14,18H,6-13,15H2,1H3
    • InChIKey: RIMVUMQSKCPUNR-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)N1CCN(CC1)C1CCN(CC2=CC=C(C)O2)CC1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 519
  • トポロジー分子極性表面積: 35.8
  • XLogP3: 3.6

1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3395-0440-2μmol
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
2μmol
$85.5 2023-09-11
Life Chemicals
F3395-0440-15mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4 90%+
15mg
$133.5 2023-04-24
Life Chemicals
F3395-0440-5μmol
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
5μmol
$94.5 2023-09-11
Life Chemicals
F3395-0440-5mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
5mg
$103.5 2023-09-11
Life Chemicals
F3395-0440-10mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
10mg
$118.5 2023-09-11
Life Chemicals
F3395-0440-10μmol
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
10μmol
$103.5 2023-09-11
Life Chemicals
F3395-0440-2mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
2mg
$88.5 2023-09-11
Life Chemicals
F3395-0440-3mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
3mg
$94.5 2023-09-11
Life Chemicals
F3395-0440-4mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
4mg
$99.0 2023-09-11
Life Chemicals
F3395-0440-1mg
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
2034524-98-4
1mg
$81.0 2023-09-11

1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine 関連文献

1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazineに関する追加情報

Introduction to 1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine (CAS No. 2034524-98-4)

1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 2034524-98-4, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest. The intricate architecture of this molecule, featuring a combination of piperazine, pyridine, and furan moieties, positions it as a valuable scaffold for the development of novel drugs targeting various diseases.

The< strong>trifluoromethyl group incorporated into the pyridine ring is a key feature that enhances the metabolic stability and binding affinity of the compound. This substitution pattern is widely recognized in medicinal chemistry for its ability to improve pharmacokinetic properties, thereby increasing the likelihood of clinical success. The presence of multiple heterocyclic rings in the structure also contributes to its complex pharmacophoric profile, which may interact with biological targets in multiple ways, potentially leading to enhanced efficacy and reduced side effects.

In recent years, there has been a surge in research focused on developing small molecule inhibitors for neurological disorders, particularly those involving neurotransmitter systems. The< strong>piperazine moiety is known for its ability to modulate receptor activity, making it a popular choice in drug design. When combined with other functional groups such as< strong>5-methylfuran-2-yl, the compound exhibits additional potential for interaction with biological targets. This combination has been explored in various preclinical studies as a means to develop treatments for conditions such as depression, anxiety, and cognitive disorders.

The< strong>pyridin-2-yl group further extends the pharmacological potential of this molecule by providing another site for interaction with biological targets. Pyridine derivatives are well-documented for their role in drug development, particularly in the treatment of central nervous system (CNS) disorders. The< strong>trifluoromethyl substituent on the pyridine ring not only enhances binding affinity but also influences the electronic properties of the molecule, which can be critical for receptor interactions. These features make< strong>1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine a compelling candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development and optimizing their structures for improved efficacy. The< strong>molecular mechanics simulations and quantum mechanical calculations have provided insights into how this compound interacts with enzymes and receptors, suggesting possible mechanisms of action.

The synthesis of< strong>1-{1-(5-methylfuran-2-yl)methylpiperidin-4-yl}-4-5-(trifluoromethyl)pyridin-2-ylpiperazine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions to construct the desired framework. Researchers have employed advanced catalytic methods and transition metal complexes to facilitate these transformations efficiently. The optimization of reaction conditions has led to improved yields and purity, making it feasible to conduct further biological evaluations.

In vitro studies have begun to elucidate the biological activity of this compound. Initial experiments have shown promising results in modulating neurotransmitter release and receptor activity. The< strong>piperazine and< strong>furan moieties appear to play crucial roles in these interactions, suggesting that further derivatization may enhance its pharmacological profile. Additionally, the< strong>trifluoromethyl group has been observed to influence metabolic stability, which is critical for drug candidates intended for long-term use.

The potential therapeutic applications of< strong>1-{1-(5-methylfuran-2-yl)methylpiperidin-4-ylyl}-4-5-(trifluoromethyl)pyridin-2-ypiperazine (CAS No.>20345>45) are diverse and exciting. Given its structural complexity and observed biological activity, this compound holds promise as a lead molecule for treating neurological disorders, as well as other conditions involving neurotransmitter dysregulation. Its unique combination of heterocyclic rings and functional groups makes it a versatile scaffold for further medicinal chemistry exploration.

Ongoing research aims to explore derivatives of this compound that may exhibit enhanced potency, selectivity, and pharmacokinetic properties. By leveraging computational tools and synthetic methodologies, scientists are poised to uncover new analogs with improved therapeutic profiles. The integration of high-throughput screening technologies will further accelerate the discovery process by rapidly identifying promising candidates for preclinical evaluation.

The development of novel pharmaceuticals is a complex endeavor that requires interdisciplinary collaboration among chemists, biologists, pharmacologists, and clinicians. The study of compounds like< strong>1-{1-(5-methylfuran-2-ymethyldpiperidin-4ylyl}-4-5((trifluoromethy))pyridin-2ylyl)piperazine (CAS No.>20345>98
)->98
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) underscores the importance of innovative approaches in drug discovery and development.

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